molecular formula C10H16O2 B13187632 Bicyclo[6.1.0]nonane-4-carboxylic acid

Bicyclo[6.1.0]nonane-4-carboxylic acid

Cat. No.: B13187632
M. Wt: 168.23 g/mol
InChI Key: UBZUPTPVECHPTR-UHFFFAOYSA-N
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Description

Bicyclo[6.1.0]nonane-4-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is notable for its strained ring system, which imparts significant reactivity and makes it a valuable scaffold in various chemical and biological applications. The bicyclo[6.1.0]nonane framework is particularly interesting due to its rigidity and the spatial arrangement of its atoms, which can influence its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[6.1.0]nonane-4-carboxylic acid typically involves the oxidation of bicyclo[6.1.0]non-4-yn-9-ylmethanol. This process can be carried out using Jones reagent, which is a mixture of chromium trioxide and sulfuric acid in acetone. The reaction is performed under controlled conditions, usually at low temperatures to prevent over-oxidation and to ensure the selective formation of the carboxylic acid group .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the starting materials, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[6.1.0]nonane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Further oxidized derivatives of the bicyclo[6.1.0]nonane framework.

    Reduction: Alcohol derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

Bicyclo[6.1.0]nonane-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[6.1.0]nonane-4-carboxylic acid exerts its effects is primarily through its ability to participate in bioorthogonal reactions. The strained ring system of the bicyclo[6.1.0]nonane framework makes it highly reactive towards azides in SPAAC reactions. This reactivity allows for the selective labeling of biomolecules without interfering with natural biological processes . The molecular targets and pathways involved are typically those that can interact with the reactive sites of the compound, facilitating the formation of stable triazole linkages.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

bicyclo[6.1.0]nonane-4-carboxylic acid

InChI

InChI=1S/C10H16O2/c11-10(12)7-2-1-3-8-6-9(8)5-4-7/h7-9H,1-6H2,(H,11,12)

InChI Key

UBZUPTPVECHPTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC2CC2C1)C(=O)O

Origin of Product

United States

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